Atamestane

Overview

Description

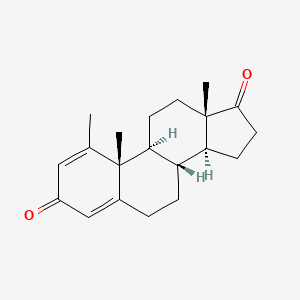

Atamestane, also known as 1-methylandrosta-1,4-diene-3,17-dione, is a steroidal aromatase inhibitor. It was studied for its potential in treating hormone-dependent cancers, such as breast cancer, by blocking the production of estrogen in the body. The compound is selective, competitive, and irreversible in its inhibition of the enzyme aromatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atamestane can be synthesized through multiple routes. One common method involves the reaction of androstadienedione with Gilman reagent, followed by acetylation with acetic anhydride to form an enol acetate. This intermediate is then brominated with 1,3-dibromo-5,5-dimethylhydantoin and treated with magnesium oxide to yield this compound . Another method involves the oxidation of the steroid boldenone with a mixture of chromium trioxide and sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Chemical and Physical Data

Aromatase Inhibition

This compound is a competitive and irreversible inhibitor of estrogen biosynthesis . It has been evaluated in different species, including mice, rats, rabbits, dogs, monkeys, and humans . this compound inhibits androstenedione-induced estrogenic effects and leads to a decrease in pregnant mare serum gonadotropin-stimulated ovarian estrogen production in rats .

Studies show that placental aromatase activity can be suppressed completely by this compound, but a residue of nonspecific tritium release remained in brain tissue .

Enzyme Stability

-

This compound only caused a slight increase in aromatase protein .

-

It is a mechanism-based inhibitor, also known as a suicide inhibitor, and promotes time-dependent inactivation of aromatase by producing a reactive intermediate through the catalytically active enzyme . This increases the inactive form's sensitivity to proteolytic cleavage, causing time-dependent degradation .

Scientific Research Applications

Breast Cancer Treatment

Atamestane has been studied extensively for its efficacy in treating hormone receptor-positive advanced breast cancer. A Phase III clinical trial compared this compound combined with toremifene against letrozole, another aromatase inhibitor. The study found that the combination therapy did not significantly outperform letrozole alone in terms of time to progression (TTP) but showed comparable safety profiles. The results indicated that while this compound is effective, its benefits may not exceed those of established therapies like letrozole .

Table 1: Summary of Clinical Trials Involving this compound

Benign Prostatic Hyperplasia (BPH)

In urology, this compound has been investigated for the treatment of benign prostatic hyperplasia. A randomized controlled trial demonstrated that this compound significantly reduced serum estradiol and estrone levels in patients with BPH, leading to improved clinical symptoms. However, the overall effect was not superior to placebo treatments .

Safety Profile

This compound has shown an excellent safety profile across various studies. It does not appear to inhibit adrenal steroidogenesis or exhibit significant endocrine side effects, making it a promising candidate for conditions sensitive to estrogen levels .

Case Study 1: Advanced Breast Cancer

A patient with receptor-positive advanced breast cancer was treated with a combination of this compound and toremifene after progression on tamoxifen. The treatment resulted in a TTP of approximately 11 months, indicating potential benefits in patients who have developed resistance to first-line therapies .

Case Study 2: Benign Prostatic Hyperplasia

In a clinical trial involving men with symptomatic BPH, treatment with this compound resulted in significant reductions in serum estrogen levels and improvements in urinary symptoms after 48 weeks of treatment. However, the placebo group also reported symptom improvements, suggesting that further studies are needed to establish definitive benefits .

Mechanism of Action

Atamestane is compared with other aromatase inhibitors such as anastrozole, exemestane, and letrozole. While all these compounds inhibit aromatase, this compound is unique in its irreversible inhibition mechanism . Other inhibitors like anastrozole and letrozole are reversible inhibitors. Exemestane, like this compound, is also an irreversible inhibitor but differs in its chemical structure and specific binding properties .

Comparison with Similar Compounds

Biological Activity

Atamestane is a steroidal aromatase inhibitor that has been studied for its biological activity, particularly in the context of hormone-related conditions such as breast cancer and benign prostatic hyperplasia (BPH). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacokinetic properties.

This compound functions primarily by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action leads to a reduction in circulating estrogen levels, which is beneficial in conditions where estrogen promotes tumor growth or exacerbates symptoms. The inhibition of aromatase can also result in a compensatory increase in androgen levels, which may have various physiological effects.

Breast Cancer Treatment

This compound has been investigated for its efficacy in treating hormone-responsive breast cancer. A pilot study evaluated its pharmacokinetics and pharmacodynamics when administered with tamoxifen. Results indicated that this compound effectively suppressed estrogen levels to undetectable levels in most patients, suggesting strong aromatase inhibition .

A Phase 3 study compared this compound combined with toremifene against letrozole in patients with advanced breast cancer. While the primary endpoint was the time to disease progression, preliminary results indicated that this compound might offer comparable efficacy to letrozole, although detailed outcomes are still awaited .

Treatment of Benign Prostatic Hyperplasia (BPH)

In a randomized controlled trial involving 292 patients with BPH, this compound was administered at doses of 100 mg and 300 mg daily. Both doses significantly reduced serum estradiol and estrone levels. However, the increase in testosterone levels did not translate into improved clinical outcomes compared to placebo after 48 weeks . The safety profile was acceptable, with higher doses showing increased side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It is predominantly metabolized via hepatic pathways, and its half-life allows for once-daily dosing. The mean area under the curve (AUC) indicates that this compound achieves effective plasma concentrations when used in combination with other agents like tamoxifen .

Comparative Biological Activity

To understand the relative potency of this compound compared to other aromatase inhibitors, a summary table is provided below:

Case Studies

A notable case study involved an infertile morbidly obese man treated with anastrozole, which normalized his hormonal axis and improved spermatogenesis. While similar effects were anticipated with this compound, studies showed no significant benefits on muscle strength or body composition despite increased testosterone levels .

Properties

CAS No. |

96301-34-7 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

PEPMWUSGRKINHX-TXTPUJOMSA-N |

SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

Isomeric SMILES |

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |

Canonical SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

Appearance |

Solid powder |

Key on ui other cas no. |

96301-34-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.